molecular formula C17H14BrN7O B383107 7-(4-bromophenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide

7-(4-bromophenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide

Cat. No.: B383107
M. Wt: 412.2 g/mol
InChI Key: GCYQPVXWTYQYBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Scientific Research Applications

WAY-270947 is primarily used in scientific research to study the inhibition of activin receptor-like kinase 5 (ALK5). This kinase is involved in the transforming growth factor-beta (TGF-β) signaling pathway, which plays a crucial role in various biological processes, including cell growth, differentiation, and apoptosis . The inhibition of ALK5 by WAY-270947 is of particular interest in cancer research, as the TGF-β pathway is often dysregulated in cancer cells .

In addition to cancer research, WAY-270947 is used in studies related to fibrosis, as the TGF-β pathway is also implicated in the development of fibrotic diseases. The compound’s ability to inhibit ALK5 makes it a valuable tool for investigating the molecular mechanisms underlying these diseases and for developing potential therapeutic strategies.

Mechanism of Action

WAY-270947 exerts its effects by inhibiting the activity of activin receptor-like kinase 5 (ALK5). ALK5 is a type I receptor in the TGF-β signaling pathway, and its activation leads to the phosphorylation of receptor-regulated SMAD proteins (R-SMADs). These phosphorylated SMADs then form complexes with SMAD4 and translocate to the nucleus, where they regulate the expression of target genes involved in cell proliferation, differentiation, and apoptosis .

By inhibiting ALK5, WAY-270947 prevents the phosphorylation of R-SMADs, thereby blocking the downstream signaling events in the TGF-β pathway. This inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cells, as well as decreased fibrosis in fibrotic tissues .

Safety and Hazards

The safety and hazards associated with this compound are not specified in the retrieved sources .

Future Directions

The future directions for research on this compound are not specified in the retrieved sources .

Preparation Methods

The synthetic routes and reaction conditions for WAY-270947 are not widely documented in public literature. . The preparation of WAY-270947 likely involves multiple steps of organic synthesis, including the formation of its brominated aromatic ring and the incorporation of its nitrogen-containing heterocyclic structures.

Chemical Reactions Analysis

WAY-270947, as an organic compound, can undergo various types of chemical reactions. These include:

    Oxidation: The compound may be oxidized under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can alter the brominated aromatic ring or the nitrogen-containing heterocycles.

    Substitution: WAY-270947 can undergo substitution reactions, particularly on its aromatic ring, where the bromine atom can be replaced by other substituents.

    Hydrolysis: The compound may undergo hydrolysis under acidic or basic conditions, leading to the breakdown of its molecular structure.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Comparison with Similar Compounds

WAY-270947 is one of several ALK5 inhibitors used in scientific research. Similar compounds include:

    SB-431542: Another potent and selective inhibitor of ALK5, commonly used in studies of the TGF-β pathway.

    LY-364947: An ALK5 inhibitor with a different chemical structure but similar biological activity.

    GW-788388: A selective inhibitor of ALK5, used in research on fibrosis and cancer.

Compared to these compounds, WAY-270947 is unique in its specific chemical structure, which may confer distinct pharmacokinetic and pharmacodynamic properties. Its high potency and selectivity for ALK5 make it a valuable tool for studying the TGF-β pathway and its role in various diseases .

Properties

IUPAC Name

7-(4-bromophenyl)-5-methyl-N-pyridin-3-yl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14BrN7O/c1-10-14(16(26)21-13-3-2-8-19-9-13)15(11-4-6-12(18)7-5-11)25-17(20-10)22-23-24-25/h2-9,15H,1H3,(H,21,26)(H,20,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCYQPVXWTYQYBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(N2C(=NN=N2)N1)C3=CC=C(C=C3)Br)C(=O)NC4=CN=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14BrN7O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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